7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one
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Overview
Description
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure with a methylsulfanyl group at the 7-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thieno[3,2-c]pyridine precursor is reacted with a sulfur-containing reagent under specific conditions . Another approach involves the [4+2] cyclization, which can be carried out using dienes and dienophiles in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thieno[3,2-c]pyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thieno[3,2-c]pyridine derivatives
Substitution: Substituted thieno[3,2-c]pyridine derivatives
Scientific Research Applications
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one hydrochloride: A related compound with similar structural features but different biological activities.
2-thio-containing pyrimidines: Compounds with a similar sulfur-containing heterocyclic core.
Uniqueness
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H7NOS2 |
---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NOS2/c1-11-6-4-9-8(10)5-2-3-12-7(5)6/h2-4H,1H3,(H,9,10) |
InChI Key |
GONJITXKQIVSCW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CNC(=O)C2=C1SC=C2 |
Origin of Product |
United States |
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